methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative, a class of compounds known for their diverse biological and pharmaceutical properties
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Modern Methods: Advanced synthetic routes include the use of microwave-assisted synthesis and green chemistry approaches to improve yield and reduce environmental impact.
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale chemical reactions under controlled conditions to ensure purity and consistency. The use of continuous flow reactors and automated systems can enhance production efficiency and scalability.
Types of Reactions:
Oxidation: Coumarin derivatives can undergo oxidation reactions to form hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert coumarin derivatives into their corresponding dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Hydroxylated coumarins: Resulting from oxidation reactions.
Dihydro or tetrahydro coumarins: Products of reduction reactions.
Substituted coumarins: Formed through electrophilic and nucleophilic substitution reactions.
Mechanism of Action
Mode of Action
Based on its structural similarity to other coumarin derivatives, it may interact with cellular targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Coumarin derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects
Pharmacokinetics
Like other coumarin derivatives, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are generally known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate are not well-studied. Coumarins are known to interact with various enzymes, proteins, and other biomolecules. For instance, some coumarins have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Cellular Effects
It is known that coumarins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Chemistry: Coumarin derivatives are used as intermediates in the synthesis of more complex organic compounds. Their unique structure makes them valuable in the development of new chemical entities.
Biology: Coumarins exhibit various biological activities, including antimicrobial, antifungal, and antioxidant properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: Coumarin derivatives have been investigated for their potential anticoagulant, anti-inflammatory, and anticancer properties. They are used in the development of drugs targeting various diseases.
Industry: Coumarins are used in the fragrance industry due to their pleasant aroma. They are also employed in the production of dyes, insecticides, and other industrial chemicals.
Comparison with Similar Compounds
Coumarin: The parent compound of coumarin derivatives.
4-Methylcoumarin: A methylated derivative of coumarin.
3-Phenylcoumarin: A coumarin derivative with a phenyl group at the 3-position.
Uniqueness: Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the propanoate group. This structural difference can lead to distinct biological and chemical properties compared to other coumarin derivatives.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-16-10-9-15(24-13(2)19(21)23-3)11-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNWYNWEJZWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.